N,N-Diethyl-5-vinylnicotinamide

Description

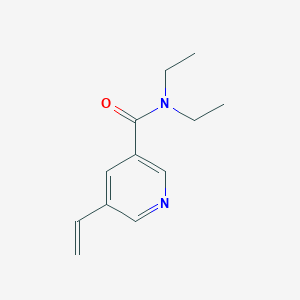

N,N-Diethyl-5-vinylnicotinamide is a nicotinamide derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol (CAS catalog number: 230530). Its structure features a pyridine ring substituted with a vinyl group at the 5-position and a diethylamide group at the 3-position (nicotinamide backbone).

Properties

IUPAC Name |

5-ethenyl-N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQVDRVLDXJWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=CC(=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5-vinylnicotinamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated amides.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Diethyl-5-vinylnicotinamide has several applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

Biology: The compound is investigated for its potential as a modulator of biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin disorders and as an anti-inflammatory agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-vinylnicotinamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate the activity of enzymes involved in NAD+ metabolism, thereby influencing cellular energy production and redox balance. The compound may also interact with specific receptors, leading to downstream signaling effects that contribute to its biological activity.

Comparison with Similar Compounds

Key Observations:

Structural Isomerism: The first three compounds share the same molecular formula (C₁₂H₁₆N₂O) but differ in functional groups and substitution patterns. For example: this compound has a reactive vinyl group, enabling polymerization or conjugation reactions. N-(m-Tolyl)pyrrolidine-3-carboxamide contains a pyrrolidine ring and a tolyl group, which may influence its pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Functional Group Impact: 5-(Hydroxymethyl)nicotinonitrile (C₇H₆N₂O) differs significantly due to its nitrile group and hydroxymethyl substitution. Nitriles are often used as intermediates in medicinal chemistry but may exhibit higher toxicity compared to amides .

Research Findings and Comparative Data

Reactivity and Stability

- This compound : The vinyl group facilitates crosslinking or copolymerization, making it valuable in material science. However, this reactivity may also lead to instability under acidic or oxidative conditions.

- N-(m-Tolyl)pyrrolidine-3-carboxamide : The pyrrolidine ring enhances solubility in polar solvents, while the tolyl group may improve binding affinity to aromatic receptors (e.g., serotonin receptors) .

- 5-(Hydroxymethyl)nicotinonitrile: The nitrile group can undergo hydrolysis to carboxylic acids or serve as a bioisostere for carboxyl groups in drug design .

Pharmacological Potential

- This compound : Preliminary studies suggest its utility as a precursor for nicotinic acetylcholine receptor (nAChR) modulators due to the nicotinamide backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.